3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15610615
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O3S2 |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H20N4O3S2/c27-12-6-10-23-19-16(20(28)25-11-5-4-9-18(25)24-19)13-17-21(29)26(22(30)31-17)14-15-7-2-1-3-8-15/h1-5,7-9,11,13,23,27H,6,10,12,14H2/b17-13- |
| Standard InChI Key | UEQWMBKMVHQILD-LGMDPLHJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCO)SC2=S |
Introduction
Structural Features
-
Thiazolidinone Moiety: This component is common in compounds with potential biological activities, including antimicrobial and anticancer properties. The thiazolidinone ring is known for its versatility in forming various derivatives with different substituents.
-
Pyrido[1,2-a]pyrimidin-4-one Framework: This framework is associated with compounds that exhibit significant biological activities, including enzyme inhibition and receptor binding.
-
Hydroxypropylamino Group: This functional group can enhance solubility and interact with biological targets, potentially influencing the compound's pharmacokinetic properties.
Synthesis and Applications
The synthesis of these compounds typically involves multi-step reactions, including condensation reactions to introduce the thiazolidinone moiety. The applications of such compounds span various fields, including medicinal chemistry, where they are investigated for their antimicrobial and anticancer properties.
Research Findings
While specific research findings on 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one are not available, related compounds have shown promise in therapeutic research. For instance, compounds with similar structures have been studied for their ability to inhibit enzymes involved in cell proliferation, highlighting their potential as anticancer agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume